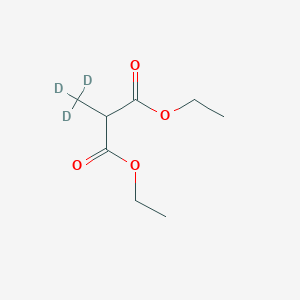

二乙基甲基-d3-丙二酸酯

描述

Diethyl Methyl-d3-malonate is a chemical compound with the molecular formula C8H14O4 . It is an active methylene compound that can be used as a flavoring agent in the food industry . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .

Synthesis Analysis

Diethyl Methyl-d3-malonate can be synthesized through various methods. One such method involves the alkylation of poly(chloromethylstyrene) during phase transfer catalysis . Another method involves the reaction of diethyl malonate with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . A detailed synthesis and crystal structure analysis of substituted diethyl malonate has been reported in the Journal of Chemical Crystallography .

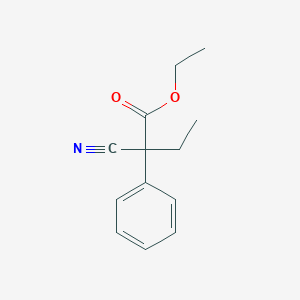

Molecular Structure Analysis

The molecular weight of Diethyl Methyl-d3-malonate is 177.21 g/mol . The IUPAC name for this compound is diethyl 2-(trideuteriomethyl)propanedioate . The InChI string representation of its structure is InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 .

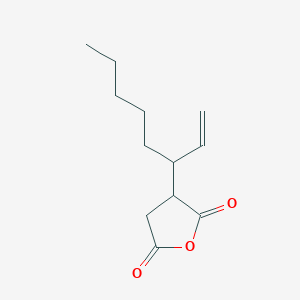

Chemical Reactions Analysis

Diethyl Methyl-d3-malonate can undergo various chemical reactions. For instance, it reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis . In the presence of alkali (such as NaOH), the methylene group of diethyl malonate is more likely to form carbanion, and then reactions such as alkylation can occur .

Physical And Chemical Properties Analysis

Diethyl Methyl-d3-malonate is a colorless liquid with an apple-like odor . It has a molecular weight of 177.21 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 204.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C .

科学研究应用

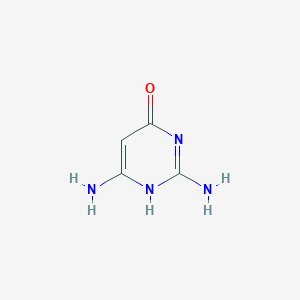

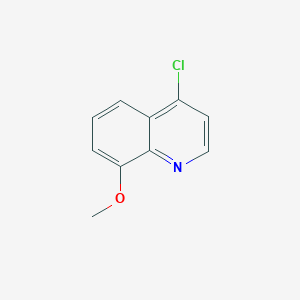

Synthesis of Quinolones

Diethyl Methyl-d3-malonate is a valuable starting material in the synthesis of quinolones , which are a class of potent antibacterial agents . The compound’s reactivity allows for the construction of various quinolone structures, which are essential in developing new antibiotics to combat resistant bacterial strains.

Mass Spectrometry Studies

In mass spectrometry, Diethyl Methyl-d3-malonate derivatives are used to study fragmentation patterns . This application is crucial for identifying and understanding the structure of organic compounds, particularly in complex mixtures.

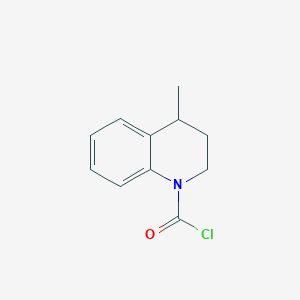

Pharmaceutical Intermediates

This compound plays a significant role in the synthesis of pharmaceutical intermediates . These intermediates are foundational components in the production of active pharmaceutical ingredients (APIs), which are then formulated into medications.

Pesticide Intermediates

Diethyl Methyl-d3-malonate is also used to create intermediates for pesticides . These intermediates are critical in the synthesis of compounds that protect crops from pests and diseases, contributing to agricultural productivity.

Liquid Crystal Materials

The compound is involved in the synthesis of liquid crystal materials . These materials are essential for the display technology used in TVs, monitors, and smartphones, indicating the compound’s significance in the electronics industry.

Insect Warning Pheromones

Another fascinating application is the synthesis of insect warning pheromones . These chemical signals are used in pest management strategies to disrupt the mating patterns of harmful insects, thereby controlling their populations.

作用机制

Target of Action

Diethyl Methyl-d3-malonate, also known as Diethyl propanedioate, primarily targets Enolate Ions . These ions are formed when diethyl malonate, a 1,3-dicarbonyl compound, reacts with sodium ethoxide . The enolate ions then serve as nucleophiles, capable of attacking electrophilic carbon atoms .

Mode of Action

The mode of action of Diethyl Methyl-d3-malonate involves the alkylation of Enolate Ions . This process is a key step in the malonic ester synthesis . The enolate ion, formed by the reaction of diethyl malonate with sodium ethoxide, reacts with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new carbon-carbon bond, replacing an α-hydrogen with an alkyl group .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl Methyl-d3-malonate is the malonic ester synthesis . This pathway provides a method for preparing carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

Its molecular weight is177.21 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The result of the action of Diethyl Methyl-d3-malonate is the formation of α-substituted malonic esters . These esters can undergo further reactions, such as hydrolysis and decarboxylation, to yield substituted monocarboxylic acids . This process is essential in the synthesis of a wide variety of carboxylic acids and methyl ketones .

Action Environment

The action of Diethyl Methyl-d3-malonate is influenced by various environmental factors. For instance, the base used (sodium ethoxide) and the presence of alkyl halides can affect the formation of the enolate ion and its subsequent alkylation . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of the reaction .

安全和危害

Diethyl Methyl-d3-malonate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .

属性

IUPAC Name |

diethyl 2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441354 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl Methyl-d3-malonate | |

CAS RN |

54840-57-2 | |

| Record name | Diethyl Methyl-d3-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

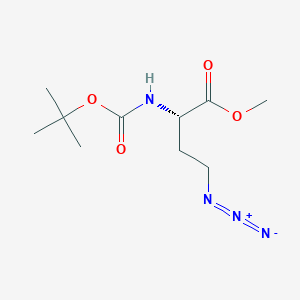

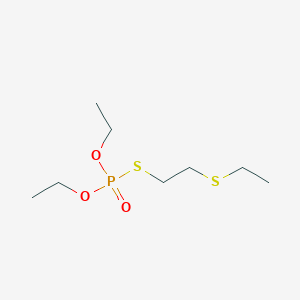

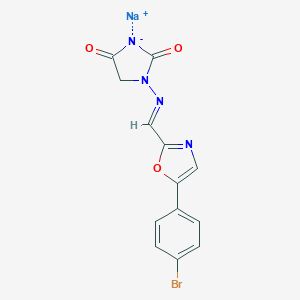

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the rate of tritium exchange in Diethyl Methyl-d3-malonate?

A1: While the provided abstract [] does not delve into specific applications, studying the rate of tritium exchange in molecules like Diethyl Methyl-d3-malonate can provide valuable insights into several areas:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)